1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.: 847744-27-8

Cat. No.: VC2202942

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847744-27-8 |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) |

| Standard InChI Key | UUWRKNQFRGKDGI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C(C)C)C)C(=O)O |

| Canonical SMILES | CC1=CC(=C(N1C(C)C)C)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

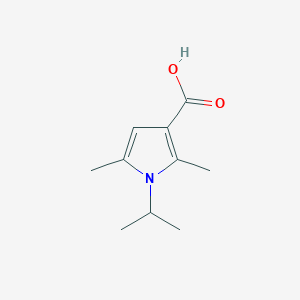

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid features a five-membered aromatic heterocyclic ring containing one nitrogen atom. Its structural configuration includes an isopropyl group attached to the nitrogen atom at position 1, methyl groups at positions 2 and 5, and a carboxylic acid group at position 3. This particular arrangement of functional groups contributes to its distinctive chemical behavior and biological activities. The presence of the isopropyl group at the nitrogen position differentiates this compound from many other pyrrole derivatives and influences its lipophilicity and receptor-binding capabilities .

Physical Properties

The physical properties of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Physical State | Solid |

| CAS Number | 847744-27-8 |

| PubChem CID | 4962523 |

These physical properties are crucial for understanding the compound's behavior in various chemical and biological systems . The molecular weight and composition suggest moderate lipophilicity, which may facilitate membrane permeability in biological systems.

Chemical Identifiers

For systematic identification and database referencing, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is associated with several standardized chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |

| InChI | InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) |

| InChIKey | UUWRKNQFRGKDGI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C(C)C)C)C(=O)O |

These identifiers ensure accurate compound identification across chemical databases and scientific literature . The standardized nomenclature facilitates cross-referencing in research studies and chemical inventories.

Synthesis Methods

Purification Techniques

After synthesis, purification techniques are critical for obtaining high-purity 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Based on purification methods used for similar compounds, the following techniques are likely employed:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel or related stationary phases

-

Acid-base extraction exploiting the carboxylic acid functionality

For industrial-scale production, continuous flow reactors may be utilized to maintain controlled conditions during synthesis, followed by appropriate purification steps.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is governed by its functional groups. The carboxylic acid moiety at position 3 exhibits typical reactions of carboxylic acids, including:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to primary alcohols

-

Decarboxylation under appropriate conditions

The pyrrole ring itself possesses aromatic character, with the electron density influenced by the attached substituents. The isopropyl and methyl groups serve as electron-donating groups, increasing electron density in the ring, while the carboxylic acid group has an electron-withdrawing effect.

Structural Features Influencing Reactivity

The unique arrangement of substituents in 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid creates a distinctive electronic environment that influences its reactivity patterns:

This interplay between electron-donating and electron-withdrawing groups provides unique opportunities for selective chemical transformations.

Biological Activities

Anti-inflammatory Properties

In addition to antimicrobial activity, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been suggested to possess anti-inflammatory properties. These activities are likely mediated through interactions with biological targets such as enzymes or receptors involved in inflammation pathways. The specific mechanisms of action and potency in relevant inflammatory models are areas that warrant further investigation to fully understand the therapeutic potential of this compound.

Research Applications

Medicinal Chemistry Applications

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has significant potential as a building block in medicinal chemistry. Its structural features make it valuable for:

-

Development of small molecule therapeutics targeting specific biological pathways

-

Structure-activity relationship studies to optimize biological activity

-

Design of compounds with improved pharmacokinetic properties

-

Exploration as a scaffold for multi-target drug design

The compound's balance of lipophilic and hydrophilic moieties makes it particularly interesting for medicinal chemistry applications focused on optimizing drug-like properties.

Role in Organic Synthesis

Beyond medicinal applications, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid serves as a valuable intermediate in organic synthesis. Its functional groups provide multiple handles for further modification and elaboration into more complex structures. Potential applications in organic synthesis include:

-

Serving as a building block for the construction of larger heterocyclic systems

-

Providing a scaffold for the introduction of additional functionality

-

Acting as a precursor for the synthesis of biologically active compounds

-

Contributing to the development of new synthetic methodologies

These synthetic applications highlight the compound's utility beyond its direct biological activities.

Related Compounds

Structural Analogs

Several structural analogs of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been reported in the literature. Notable examples include:

| Compound | Structural Difference | CAS Number |

|---|---|---|

| 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid | Phenyl group instead of isopropyl at N-1 | 3807-56-5 |

| 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 4-isopropylphenyl group instead of isopropyl at N-1 | 923821-08-3 |

| Pyrrole-3-carboxylic acid | No substitution at N-1, C-2, or C-5 | 931-03-3 |

These analogs provide valuable comparison points for understanding structure-activity relationships and the influence of different substituents on the properties of pyrrole-3-carboxylic acid derivatives .

Comparative Properties

Comparison of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with its structural analogs reveals important trends in physical, chemical, and potentially biological properties:

-

N-substitution pattern significantly influences lipophilicity, with the 1-(4-isopropylphenyl) derivative having the highest lipophilicity among the compounds compared

-

The simple pyrrole-3-carboxylic acid serves as a useful reference point, highlighting the impact of the additional substituents

-

The phenyl-substituted analog provides insights into how aromatic versus aliphatic N-substitution affects properties and activities

These comparative analyses help elucidate the structure-property relationships within this class of compounds .

Future Research Directions

Areas for Further Investigation

Several knowledge gaps remain in our understanding of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, suggesting numerous avenues for future research:

-

Detailed structure-activity relationship studies to optimize biological activities

-

Exploration of additional biological targets and activities beyond antimicrobial and anti-inflammatory effects

-

Development of improved and scalable synthetic routes

-

Investigation of potential synergistic effects with other bioactive compounds

-

Detailed mechanistic studies to elucidate its mode of action at the molecular level

These research directions would significantly enhance our understanding of this compound and expand its potential applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume